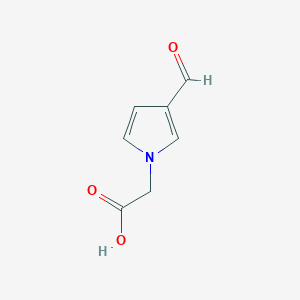
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group (-CHO) attached to the third position of the pyrrole ring and an acetic acid group (-CH2COOH) attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with glyoxylic acid under acidic conditions to form the desired compound. Another approach includes the use of formylation reactions where pyrrole is treated with formylating agents such as formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (3-Carboxy-1H-pyrrol-1-yl)acetic acid.
Reduction: (3-Hydroxymethyl-1H-pyrrol-1-yl)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolone derivatives: Compounds with a similar pyrrole ring structure but different functional groups.
Pyrrolidinone derivatives: Compounds with a saturated pyrrole ring (pyrrolidine) and various substituents.
Uniqueness
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid group, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives. This dual functionality allows for diverse applications in different fields of research and industry.
Propiedades
Número CAS |
143226-04-4 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2-(3-formylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |
Clave InChI |
CLFMFIUAVMAHOU-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1C=O)CC(=O)O |
SMILES canónico |
C1=CN(C=C1C=O)CC(=O)O |
Sinónimos |
1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















